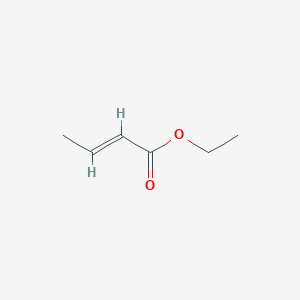

クロトン酸エチル

概要

説明

Ethyl crotonate is an organic chemical compound with the molecular formula C₆H₁₀O₂ . It is a clear, colorless liquid at room temperature and has a pungent odor. Ethyl crotonate is commonly used as a plasticizer for acrylic resins and as a solvent for cellulose esters . It is also soluble in water and various organic solvents.

科学的研究の応用

Ethyl crotonate has diverse applications in scientific research:

作用機序

Target of Action

Ethyl crotonate (C6H10O2) is primarily used as a solvent for cellulose esters and as a plasticizer for acrylic resins

Mode of Action

As an ester, ethyl crotonate can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Biochemical Pathways

It can undergo hydroboration to yield stereospecifically 2-tritiated 3-hydroxybutyric acid . This reaction could potentially be used in the synthesis of other compounds.

Result of Action

The primary result of ethyl crotonate’s action is its ability to act as a solvent for cellulose esters and a plasticizer for acrylic resins . When used in chemical-shift imaging during the rapid analysis of multiple samples using multiplex sample NMR, it can help in the total synthesis of (+/-)-daurichromenic acid .

Action Environment

Ethyl crotonate is a clear colorless liquid at room temperature . It is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a tightly closed container and handled using explosion-proof electrical, ventilating, and lighting equipment . Environmental factors such as temperature and the presence of ignition sources can significantly influence the compound’s action, efficacy, and stability .

生化学分析

Cellular Effects

It is known to be used as a solvent for cellulose esters , which suggests it may have some influence on cell function

Molecular Mechanism

It is known to be an ester, and esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions

準備方法

Synthetic Routes and Reaction Conditions: Ethyl crotonate can be synthesized through the esterification of crotonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, ethyl crotonate is produced by the catalytic hydrogenation of crotonaldehyde followed by esterification with ethanol. This method ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: Ethyl crotonate can undergo oxidation reactions to form crotonic acid.

Reduction: It can be reduced to butyric acid using hydrogenation or zinc and sulfuric acid.

Substitution: Ethyl crotonate can react with halogens like chlorine or bromine to form 2,3-dihalobutyric acids.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas, zinc, sulfuric acid.

Halogenation Agents: Chlorine, bromine.

Major Products Formed:

Oxidation: Crotonic acid.

Reduction: Butyric acid.

Halogenation: 2,3-dihalobutyric acids.

類似化合物との比較

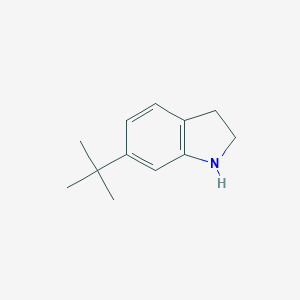

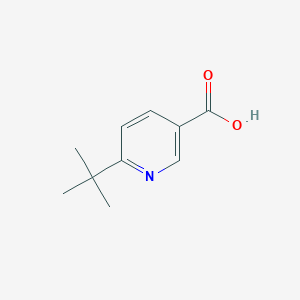

Methyl crotonate: Similar in structure but with a methyl group instead of an ethyl group.

Crotonic acid: The parent acid of ethyl crotonate.

Ethyl trans-2-butenoate: An isomer with a different spatial arrangement of atoms

Uniqueness: Ethyl crotonate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to act as a plasticizer and solvent makes it valuable in industrial applications, while its reactivity is leveraged in various synthetic processes in chemistry and medicine .

特性

IUPAC Name |

ethyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDIRQKJPRINOQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | ETHYL CROTONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057591 | |

| Record name | Ethyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl crotonate appears as a clear colorless liquid with a pungent odor. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a pungent odor; [CAMEO], Colourless liquid; Powerful sour caramellic-fruity aroma | |

| Record name | ETHYL CROTONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butenoic acid, ethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl trans-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | Ethyl trans-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.916-0.921 | |

| Record name | Ethyl trans-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10544-63-5, 623-70-1 | |

| Record name | ETHYL CROTONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl trans-crotonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, ethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YUC7A1X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl crotonate?

A1: Ethyl crotonate has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. []

Q2: What spectroscopic data is available for characterizing ethyl crotonate?

A2: Ethyl crotonate can be characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) spectroscopy [, ], GC-MS (Gas Chromatography-Mass Spectrometry) [, ], and IR (Infrared) spectroscopy. []

Q3: Is ethyl crotonate stable under ambient conditions?

A3: While generally stable, ethyl crotonate may undergo hydrolysis under acidic or basic conditions. []

Q4: Are there any known material incompatibilities with ethyl crotonate?

A4: Ethyl crotonate is incompatible with strong oxidizing agents and strong bases. []

Q5: Can ethyl crotonate participate in Michael addition reactions?

A5: Yes, ethyl crotonate readily undergoes Michael addition reactions with various nucleophiles. Studies have explored its reactions with diethyl malonate [], diethyl methylmalonate [], and (1H)pyrrole [] under basic conditions.

Q6: What is the role of ethyl crotonate in 1,3-dipolar cycloaddition reactions?

A6: Ethyl crotonate serves as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones. [, , ] These reactions offer high regio- and stereo-selectivity, primarily yielding 3,4-trans-4,5-trans-isoxazolidine derivatives. []

Q7: Can ethyl crotonate be used in the synthesis of carbapenam skeletons?

A7: Yes, researchers have successfully employed ethyl crotonate in the synthesis of carbapenam skeletons through a multistep process involving 1,3-dipolar cycloaddition, reduction, and cyclization reactions. []

Q8: Have computational methods been used to study ethyl crotonate?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the regioselectivity of 1,3-dipolar cycloadditions involving ethyl crotonate and C-aryl-N-phenyl nitrones. [] Additionally, computational methods like COSMO-RS have been used to calculate thermodynamic activities of ethyl crotonate in solvent and solvent-free systems. []

Q9: Are there any QSAR (Quantitative Structure-Activity Relationship) models developed for ethyl crotonate derivatives?

A9: While specific QSAR models for ethyl crotonate derivatives are not mentioned in the provided research, studies have explored the impact of structural modifications on reactivity. For instance, research suggests that introducing an additional double bond between the aromatic ring and carboxylic acid in hydroxycinnamic acid systems (structurally related to ethyl crotonate) improves lipophilicity, antioxidant, and neuroprotective properties. []

Q10: What strategies can be employed to enhance the stability of ethyl crotonate?

A10: Storing ethyl crotonate under cool, dry conditions and avoiding contact with moisture, acids, and bases can enhance its stability. [] Further research into specific formulation strategies might reveal additional methods to improve its stability for specific applications.

Q11: What analytical techniques are used to quantify ethyl crotonate?

A11: Ethyl crotonate can be quantified using Gas Chromatography with Flame Ionization Detection (GC-FID) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, ], and headspace solid-phase microextraction coupled with GC [].

Q12: Is there information available on the environmental impact and degradation of ethyl crotonate?

A12: Specific information on the ecotoxicological effects and degradation pathways of ethyl crotonate is limited in the provided research. Further investigations are needed to assess its environmental fate and potential risks.

Q13: Can ethyl crotonate be used as a starting material for synthesizing other valuable compounds?

A13: Yes, ethyl crotonate serves as a versatile building block in organic synthesis. It has been used in the synthesis of 3-amino-4,4,4-trifluoro ethyl crotonate [], trans-2-methylcyclopropanecarboxylic acid [], and daurichromenic acid and its analogues [], highlighting its potential for preparing various compounds with potential biological activity.

Q14: How does capsaicin stress impact the production of ethyl crotonate by Lactobacillus plantarum?

A14: Research has demonstrated that capsaicin stress significantly enhances the production of ethyl crotonate by Lactobacillus plantarum CL-01 during fermentation. [] This finding suggests potential applications for tailoring the aroma profile of fermented pepper products.

Q15: What is the role of ethyl crotonate in the synthesis of poly(ethyl crotonate)?

A15: Ethyl crotonate acts as a monomer in the synthesis of poly(ethyl crotonate) via group-transfer polymerization. [, , ] The polymerization process can be controlled using different catalysts to achieve varying degrees of disyndiotacticity, which influences the polymer's glass transition temperature. []

Q16: How does ethyl crotonate contribute to the aroma profile of Awamori?

A16: Ethyl crotonate is one of the key volatile compounds that differentiate aged Awamori (a distilled rice liquor) from its unaged counterpart, Ippanshu. []

Q17: Can ethyl crotonate be used in the synthesis of β-amino acid esters?

A17: Yes, a chemoenzymatic reaction sequence utilizing ethyl crotonate for the enantioselective synthesis of (S)-ethyl-3-amino butanoate has been developed. [] The process involves a thermal aza-Michael addition of benzylamine to ethyl crotonate followed by lipase-catalyzed aminolysis.

Q18: Has ethyl crotonate been studied in the context of Overhauser dynamic nuclear polarization (ODNP)?

A18: Yes, ODNP-enhanced 2D J-resolved NMR spectroscopy has been successfully applied to ethyl crotonate, demonstrating the technique's ability to improve spectral resolution at low magnetic fields. []

Q19: What are the potential applications of cobalt hydrocarbonyl complexes with ethyl crotonate?

A19: While specific applications are not explicitly mentioned in the provided research, the reaction of cobalt hydrocarbonyl with ethyl crotonate generates isomeric acylcobalt carbonyls. [] These complexes could potentially serve as catalysts or intermediates in various organic transformations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B152624.png)